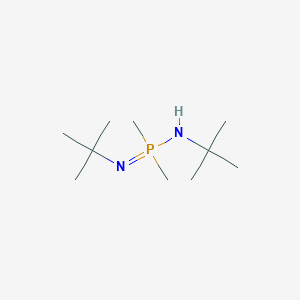
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- is an organic compound that belongs to the class of butenamides. These compounds are characterized by the presence of a butenamide group, which is a derivative of butenoic acid. The (Z)- configuration indicates the specific geometric isomerism of the compound, where the substituents are on the same side of the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- typically involves the following steps:
Formation of the butenamide backbone: This can be achieved through the reaction of butenoic acid derivatives with appropriate amines.
Introduction of the cyclopropyl group: Cyclopropyl groups can be introduced via cyclopropanation reactions.
Addition of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Geometric isomerism control: Ensuring the (Z)- configuration might require specific catalysts or reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Purification steps: Including crystallization, distillation, and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible applications in drug development.
Industry: Use in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action for 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- would depend on its specific interactions with biological targets. Generally, such compounds might:
Bind to specific receptors: Affecting signal transduction pathways.
Inhibit enzymes: Altering metabolic processes.
Interact with DNA/RNA: Influencing gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butenamide, N-cyclopropyl-3-(4-hydroxyphenyl)-2-methyl-, (Z)-
- 2-Butenamide, N-cyclopropyl-3-(4-chlorophenyl)-2-methyl-, (Z)-
Uniqueness
- Methoxy group : The presence of a methoxy group can significantly alter the compound’s reactivity and biological activity.
- Geometric isomerism : The (Z)- configuration can lead to different physical and chemical properties compared to the (E)- isomer.
Eigenschaften
CAS-Nummer |
60548-47-2 |
|---|---|
Molekularformel |
C15H19NO2 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
(Z)-N-cyclopropyl-3-(4-methoxyphenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C15H19NO2/c1-10(11(2)15(17)16-13-6-7-13)12-4-8-14(18-3)9-5-12/h4-5,8-9,13H,6-7H2,1-3H3,(H,16,17)/b11-10- |
InChI-Schlüssel |
NJCVMQUEWFSPQQ-KHPPLWFESA-N |
Isomerische SMILES |
C/C(=C(\C)/C(=O)NC1CC1)/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


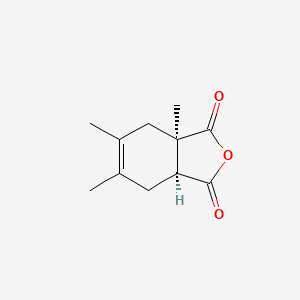

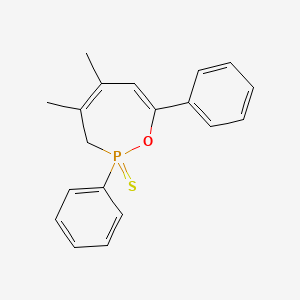

![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)




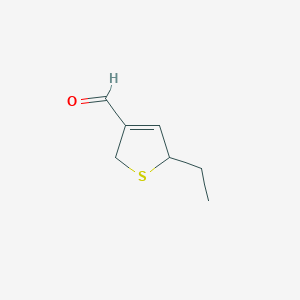
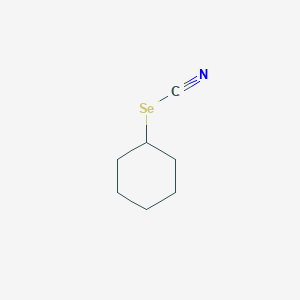

![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)
